Ethaverine

Vue d'ensemble

Description

L’éthavérine est un alcaloïde synthétique dérivé de la papavérine. Elle est principalement connue pour ses propriétés vasodilatatrices et antispasmodiques. Le chlorhydrate d’éthavérine est la forme la plus courante utilisée dans les applications médicales. C'est un médicament à petite molécule qui agit comme un vasodilatateur périphérique et un relaxant musculaire lisse, particulièrement efficace dans le traitement des affections impliquant des contractions spasmodiques des muscles lisses .

Méthodes De Préparation

Le chlorhydrate d’éthavérine est synthétisé par une série de réactions chimiques à partir d’alcaloïdes de l’opium. La voie de synthèse implique généralement les étapes suivantes :

Alkylation initiale : La matière première subit une alkylation pour introduire des groupes éthoxy.

Cyclisation : Le produit intermédiaire est ensuite cyclisé pour former la structure isoquinoléine.

Alkylation finale : Une alkylation supplémentaire introduit des groupes éthoxy supplémentaires pour compléter la synthèse de l’éthavérine.

Formation de chlorhydrate : Le produit final est converti en sa forme de sel de chlorhydrate pour un usage médical

Analyse Des Réactions Chimiques

L’éthavérine subit diverses réactions chimiques, notamment :

Oxydation : L’éthavérine peut être oxydée pour former des dérivés quinoniques.

Réduction : Elle peut être réduite pour former des dérivés dihydro.

Substitution : L’éthavérine peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes éthoxy.

Hydrolyse : Les groupes éthoxy peuvent être hydrolysés en milieu acide ou basique pour former des dérivés hydroxyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l’ammoniac .

Applications de recherche scientifique

L’éthavérine a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans l’étude de la réactivité des dérivés isoquinoléiques.

Biologie : Étudiée pour ses effets sur les cellules musculaires lisses et son potentiel en tant que vasodilatateur.

Médecine : Utilisée dans le traitement des maladies vasculaires périphériques et des affections impliquant des spasmes musculaires lisses. .

Applications De Recherche Scientifique

Pharmacological Properties

Ethaverine is classified as a peripheral vasodilator and exhibits significant spasmolytic activity. It has been shown to effectively increase coronary blood flow and peripheral blood circulation, making it a candidate for treating conditions associated with vascular constriction.

- Mechanism of Action : this compound functions by relaxing smooth muscle tissues in blood vessels, which facilitates increased blood flow. It acts similarly to papaverine but has a longer duration of action and lower toxicity profile .

Cardiovascular Health

This compound has been investigated for its role in treating angina pectoris and other coronary artery diseases. A study involving 16 patients with stable angina demonstrated that this compound could significantly alleviate symptoms over extended periods when compared to placebo therapy .

Peripheral Vascular Disease

Research indicates that this compound can improve peripheral blood flow in patients suffering from occlusive artery disease. Longitudinal studies have shown that administration of this compound (100 mg three times daily) resulted in significant improvements without notable adverse effects .

Vascular Barrier Enhancement

Recent studies have explored the potential of this compound in enhancing the vascular barrier function . In vitro experiments demonstrated that this compound stabilizes endothelial cell junctions and reduces hyperpermeability induced by inflammatory cytokines. This effect was observed in human retinal microvascular endothelial cells (HRMECs), suggesting a therapeutic avenue for retinal vascular diseases .

Cancer Research

This compound has also been studied for its effects on cancer cell proliferation. Research indicates that it inhibits the proliferation and migration of non-small cell lung cancer cells by targeting cyclin-dependent kinase 5 (CDK5). This suggests potential applications in oncology, particularly for specific cancer types .

Summary of Key Findings

Mécanisme D'action

L’éthavérine exerce ses effets en inhibant l’activité de la décarboxylase de l’acide malonique, une enzyme impliquée dans la synthèse des catécholamines. Elle relaxe directement les muscles lisses en bloquant les canaux calciques, en particulier les canaux calciques de type L. Cette action réduit l’afflux d’ions calcium dans les cellules musculaires, ce qui entraîne une relaxation musculaire. L’éthavérine agit également comme un antagoniste des récepteurs 5-HT2 et D2, ce qui contribue à ses effets vasodilatateurs .

Comparaison Avec Des Composés Similaires

L’éthavérine est souvent comparée à d’autres vasodilatateurs et antispasmodiques tels que la papavérine et l’apigénine :

Papavérine : Comme l’éthavérine, la papavérine est également dérivée d’alcaloïdes de l’opium et possède des propriétés vasodilatatrices similaires.

Apigénine : L’apigénine est un flavonoïde aux propriétés vasodilatatrices et anti-inflammatoires.

La combinaison unique de l’éthavérine de blocage des canaux calciques et d’antagonisme des récepteurs la rend particulièrement efficace dans le traitement des affections impliquant des spasmes musculaires lisses et une insuffisance vasculaire .

Activité Biologique

Ethaverine, a compound primarily known for its muscle relaxant properties, has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, therapeutic applications, and recent findings related to this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound hydrochloride is a small molecule drug with the molecular formula and a CAS registry number of 486-47-5. It functions as an antagonist to both serotonin 5-HT2 and dopamine D2 receptors, which positions it within therapeutic areas targeting nervous system diseases and muscle spasticity .

This compound's biological activity is primarily attributed to its ability to stabilize endothelial cell junctions and enhance vascular barrier functions. Recent studies have demonstrated that this compound can block the activation of ADP-ribosylation factor 6 (ARF6), leading to increased localization of VE-cadherin at the membrane, which is crucial for maintaining endothelial integrity .

Key Mechanisms:

- Endothelial Stabilization : this compound enhances the stability of vascular endothelial cells by preventing hyperpermeability induced by inflammatory cytokines like interleukin-1 beta (IL-1β) .

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound inhibits the proliferation and migration of lung cancer cells by targeting cyclin-dependent kinase 5 (CDK5) .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Muscle Spasticity : Its primary indication is for the treatment of muscle spasticity, benefiting patients with conditions such as multiple sclerosis or spinal cord injuries.

- Cerebral Ischemia : this compound has shown potential in managing cerebral ischemia due to its vasodilating effects on cerebral vasculature .

- Cancer Treatment : Recent findings suggest that this compound may be repurposed as an anti-cancer agent, particularly in non-small cell lung cancer, by inhibiting CDK5, which plays a significant role in cancer cell growth .

Case Study 1: Vascular Barrier Function

A study evaluated the effect of this compound on human retinal microvascular endothelial cells (HRMECs). The results indicated that this compound significantly reduced IL-1β-induced hyperpermeability, demonstrating its potential in treating retinal diseases characterized by vascular leakage.

| Treatment | IL-1β Permeability | VE-Cadherin Localization |

|---|---|---|

| Control | High | Low |

| This compound | Low | High |

Case Study 2: Lung Cancer Inhibition

In a preclinical model using A549 lung cancer cells, this compound was shown to inhibit cell proliferation effectively. The study highlighted that when combined with ATP-competitive inhibitors like roscovitine, there was an additive effect on reducing cell migration.

| Treatment | Cell Proliferation (%) | Migration Assay (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 60 | 50 |

| Roscovitine + this compound | 30 | 20 |

Propriétés

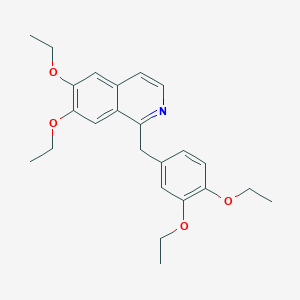

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWYFYXTIWQBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

985-13-7 (hydrochloride) | |

| Record name | Ethaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023009 | |

| Record name | Ethaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-47-5 | |

| Record name | 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethaverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.